(2-Bromo-5-methoxyphenyl)(phenyl)methanone

Physicochemical characterization Crystallization purification Solid-state handling

(2-Bromo-5-methoxyphenyl)(phenyl)methanone (CAS 60080-98-0) is a brominated benzophenone derivative with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol. The compound features a bromine atom at the ortho position and a methoxy group at the meta position of one phenyl ring, while the second phenyl ring remains unsubstituted.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 60080-98-0
Cat. No. B1337605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-5-methoxyphenyl)(phenyl)methanone
CAS60080-98-0
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H11BrO2/c1-17-11-7-8-13(15)12(9-11)14(16)10-5-3-2-4-6-10/h2-9H,1H3
InChIKeyGVWLVBMHNRWWTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-methoxyphenyl(phenyl)methanone CAS 60080-98-0: Physicochemical & Procurement Baseline


(2-Bromo-5-methoxyphenyl)(phenyl)methanone (CAS 60080-98-0) is a brominated benzophenone derivative with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol . The compound features a bromine atom at the ortho position and a methoxy group at the meta position of one phenyl ring, while the second phenyl ring remains unsubstituted [1]. It is primarily utilized as a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as an effective leaving group . Commercially, it is available at purities of 95–97% and is supplied as a solid with a melting point of 45–46 °C .

Why Regioisomeric Benzophenone Analogs Cannot Substitute (2-Bromo-5-methoxyphenyl)(phenyl)methanone


The substitution pattern of bromine and methoxy groups on the benzophenone scaffold critically determines physicochemical properties, reactivity, and ultimately synthetic utility [1]. Moving the methoxy group from the 5-position to the 4'-position (i.e., 2-Bromo-4'-methoxybenzophenone, CAS 59142-63-1) or shifting both substituents to para positions (4-Bromo-4'-methoxybenzophenone, CAS 54118-75-1) produces regioisomers with identical molecular formulae but divergent melting points, boiling points, and steric/electronic environments at the reactive bromine center . These differences directly impact reaction kinetics in cross-coupling steps, ease of purification by crystallization or distillation, and the regiochemical outcome of subsequent transformations. Generic substitution without experimental validation therefore introduces uncontrolled variables that can compromise reproducibility in multi-step synthetic sequences .

Quantitative Differentiation Evidence for (2-Bromo-5-methoxyphenyl)(phenyl)methanone vs. Closest Analogs


Melting Point: 45–46 °C vs. 160–161 °C for the 4,4'-Disubstituted Regioisomer

(2-Bromo-5-methoxyphenyl)(phenyl)methanone exhibits a melting point of 45–46 °C , which is dramatically lower than that of its 4,4'-disubstituted regioisomer, 4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1), which melts at 160–161 °C . This 115 °C difference in melting point has direct practical consequences: the target compound can be melted and handled as a low-viscosity liquid under mild heating, facilitating transfer and formulation, whereas the 4,4'-isomer remains a high-melting solid requiring elevated temperatures for similar operations.

Physicochemical characterization Crystallization purification Solid-state handling

Boiling Point: 396.3 °C vs. 392.2 °C for the 2,4'-Disubstituted Regioisomer

The predicted boiling point of (2-Bromo-5-methoxyphenyl)(phenyl)methanone at 760 mmHg is 396.3 ± 27.0 °C , whereas the 2,4'-regioisomer 2-Bromo-4'-methoxybenzophenone (CAS 59142-63-1) boils at 392.2 °C . Although the absolute difference of ~4 °C is modest, it is reproducible across computational prediction platforms and indicates a marginally stronger intermolecular interaction in the 2,5-substituted isomer, consistent with its higher molecular complexity index (261 vs. 259) .

Distillation purification Thermal stability Vapor-phase processing

Procurement Cost: Approximately 10-Fold Lower Price per Gram vs. the 2,4'-Regioisomer

At the 1-gram scale, (2-Bromo-5-methoxyphenyl)(phenyl)methanone (97% purity) is available from multiple vendors at approximately $84–$110 USD per gram , whereas 2-Bromo-4'-methoxybenzophenone of comparable purity is listed at approximately $900 USD per gram . This represents a cost differential of roughly 10:1 in favor of the 2,5-substituted isomer.

Chemical procurement Cost efficiency Budget optimization

Validated Intermediate in Regioselective Azafluorenone Alkaloid Total Synthesis

Bracher (1991) demonstrated the regioselective synthesis of 6-methoxyonychine, an azafluorenone alkaloid, using 2-(2-bromo-5-methoxyphenyl)-4-methyl-3-pyridinecarboxylic acid—a derivative directly accessible from (2-Bromo-5-methoxyphenyl)(phenyl)methanone . The Parham-type cyclization of this biaryl intermediate proceeded with complete regiocontrol to yield the natural product isomer, whereas the corresponding unnatural isomer required an alternative two-step sequence involving debromination .

Natural product synthesis Alkaloid chemistry Regioselective cyclization

Suzuki-Miyaura Coupling Yields Consistently Exceeding 80% Under Standard Conditions

Vendor application data indicates that (2-Bromo-5-methoxyphenyl)(phenyl)methanone participates in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to generate biaryl products in yields exceeding 80% . The electron-withdrawing carbonyl group para to the bromine activates the C–Br bond toward oxidative addition with Pd(0) catalysts, while the electron-donating methoxy group at the meta position modulates the electron density without deactivating the ring toward transmetallation .

Cross-coupling Palladium catalysis Biaryl synthesis

High-Value Application Scenarios for (2-Bromo-5-methoxyphenyl)(phenyl)methanone Informed by Quantitative Evidence


Kilo-Lab and Pilot-Plant Scale-Up of Suzuki Coupling Intermediates

When scaling Suzuki-Miyaura couplings to kilogram quantities, the combination of >80% coupling yields and a procurement cost approximately 10-fold lower than the 2,4'-regioisomer makes (2-Bromo-5-methoxyphenyl)(phenyl)methanone the economically preferred aryl bromide building block. Its melting point of 45–46 °C enables melt-transfer operations without specialized heated lines, while its boiling point of 396.3 °C provides thermal headroom for solvent swap distillations without product loss.

Regioselective Synthesis of Methoxy-Substituted Azafluorenone Alkaloids and Analogs

For medicinal chemistry programs targeting azafluorenone alkaloids, the 2-bromo-5-methoxy substitution pattern is essential for achieving the regioselective Parham cyclization that directly yields the natural product isomer, as demonstrated by Bracher (1991) . Substitution with the 2,4'- or 4,4'-regioisomer would alter the cyclization regiochemistry, requiring additional synthetic steps and lowering overall yield.

Crystallization-Based Purification Workflows Requiring Low-Melting Intermediates

The melting point of 45–46 °C is 115 °C lower than that of 4-Bromo-4'-methoxybenzophenone (160–161 °C) , allowing purification by low-temperature melt-crystallization rather than column chromatography. This is particularly advantageous in continuous-flow manufacturing setups where melt-crystallization can be integrated as an in-line purification unit operation.

Academic Core-Facility Building Block Collections with Budget Constraints

For academic core facilities maintaining libraries of brominated benzophenone building blocks, the ~$84/g price point of the target compound versus ~$900/g for the 2,4'-regioisomer enables broader stocking of the 2,5-substituted isomer. Combined with documented batch QC including NMR, HPLC, and GC analysis with ≥97% purity , this compound offers the highest purity-to-cost ratio among commercially available bromo-methoxybenzophenone regioisomers.

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